3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate,monohydrochloride
Description
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;/h4-6,9,15H,7-8H2,1-3H3;1H |
InChI Key |
OEPCTLAWMZJUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate, monohydrochloride typically involves multiple steps. One common method includes the reaction of indole derivatives with dimethylaminoethyl chloride in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Functional Group Variations
5-Hydroxy DMT (Hydrochloride)
- Structure: 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol, monohydrochloride.
- Key Differences : Hydroxyl group at indole position 5 instead of 3.
- Molecular Formula : C₁₂H₁₆N₂O·HCl (MW: 256.7 g/mol).
- Implications : Positional isomerism may alter serotonin receptor (5-HT) binding affinity and metabolic stability .
4-Hydroxy DiPT (Hydrochloride)
Alkyl Chain Modifications
Ethylacybin (3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate)
- Structure: Diethylamino group replaces dimethylamino.
- Molecular Formula : C₁₆H₂₂N₂O₂ (MW: 274.36 g/mol).
Pharmaceutical Derivatives
Diltiazem Hydrochloride
- Structure: Contains a dimethylaminoethyl group within a benzothiazepinone scaffold.
- Application : Calcium channel blocker (vs. psychedelic activity of 4-AcO-DMT).
- Molecular Formula : C₂₂H₂₆N₂O₄S·HCl (MW: 450.98 g/mol) .
Sumatriptan Succinate Related Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Receptor Binding : The 4-OAc group in 4-AcO-DMT facilitates rapid deacetylation to psilocin, enhancing its psychedelic potency compared to 5-hydroxy analogs .
- Metabolic Stability: Diethylamino derivatives (e.g., ethylacybin) may exhibit prolonged half-lives due to reduced enzymatic degradation of bulkier alkyl groups .
- Pharmacological Divergence: Minor structural changes (e.g., hydroxyl position, alkyl chain length) drastically alter applications—from psychedelics to cardiovascular drugs .
Biological Activity
3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate, monohydrochloride (CAS Number: 2748484-99-1) is a synthetic compound belonging to the class of indole derivatives. Its molecular formula is C14H19ClN2O2, with a molecular weight of approximately 282.77 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realm of psychoactive substances and their effects on the cardiovascular system.
- Molecular Formula: C14H19ClN2O2
- Molecular Weight: 282.77 g/mol
- SMILES Notation: CN(CCc1c[nH]c2c1c(ccc2)OC(=O)C)C.Cl
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its psychoactive properties and cardiotoxic effects. The following sections detail significant findings from recent studies.
Psychoactive Properties
The compound is structurally related to several new psychoactive substances (NPS), particularly tryptamines. Studies have indicated that compounds within this class can elicit hallucinogenic effects, which are often sought after recreationally. For example, analogs such as 4-AcO-DET and 4-HO-MET have been studied for their psychoactive effects, indicating potential similarities with 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate .
Cardiovascular Effects
A critical area of investigation is the cardiotoxicity associated with this compound. Research has demonstrated that related compounds can adversely affect cardiac function:
- Cardiotoxicity Studies :
- MTT Assay : Evaluated cell viability in H9c2 cardiac cells exposed to various concentrations of related tryptamines, revealing concentration-dependent proliferation.
- Electrocardiography (ECG) : Studies on Sprague-Dawley rats showed increased QT intervals after administration of these compounds, suggesting potential arrhythmogenic effects.
- hERG Channel Inhibition : The human ether-a-go-go-related gene (hERG) assay indicated that these compounds inhibit potassium channels, a mechanism that could lead to serious cardiac side effects .
Case Studies
Several case studies have emerged documenting the recreational use of compounds similar to 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate:
- Case Study 1 : A report identified adverse cardiovascular events in individuals using synthetic tryptamines, prompting further investigation into their safety profiles.
- Case Study 2 : Another study highlighted a cohort experiencing prolonged QT intervals and syncope after consumption of NPS containing similar indole structures, reinforcing concerns over their cardiotoxic potential.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
